Product packaging for Lisinopril Dimer Impurity H(Cat. No.:)

Lisinopril Dimer Impurity H

Cat. No.: B13857442
M. Wt: 695.8 g/mol
InChI Key: HNPFFJOLGHPMBR-CXLQTOQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lisinopril Dimer Impurity H is a high-quality reference standard essential for advanced pharmaceutical research, particularly in the quality control and analytical development of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor . This compound is a characterized impurity of Lisinopril, formed when two molecules of the active pharmaceutical ingredient condense under certain conditions, simultaneously losing a molecule of proline . In analytical studies, this impurity has been identified as a significant peak in HPLC impurity profiles and is officially designated as Lisinopril Impurity J in the European Pharmacopoeia . Its presence and concentration are critical monitoring parameters for ensuring the stability, safety, and efficacy of Lisinopril drug products . The availability of a well-characterized standard like this compound enables researchers to establish precise analytical methods for identity confirmation and quantitative determination, thereby supporting regulatory compliance and improving patient safety . This product is provided with a Certificate of Analysis to guarantee its identity and purity for reliable research outcomes . Chemical Characteristics: - : 1356839-89-8 - Molecular Formula: C₄₂H₆₀N₆O₉ - Molecular Weight: 792.96 g/mol - Chemical Name: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H53N5O8 B13857442 Lisinopril Dimer Impurity H

Properties

Molecular Formula

C37H53N5O8

Molecular Weight

695.8 g/mol

IUPAC Name

(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1

InChI Key

HNPFFJOLGHPMBR-CXLQTOQDSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

Origin of Product

United States

Elucidation of Formation Mechanisms and Degradation Pathways of Lisinopril Dimer Impurity H

Mechanistic Hypotheses for Dimer Formation

Intramolecular Dehydration Pathways leading to Analogous Diketopiperazines

Lisinopril (B193118) is susceptible to intramolecular cyclization, leading to the formation of diketopiperazine (DKP) impurities. oup.comresearchgate.netresearchgate.net This process is a common degradation pathway for peptide-based drugs. pharm.or.jp The reaction involves the nucleophilic attack of the nitrogen atom of the proline residue on the carbonyl carbon of the lysyl residue, followed by the elimination of a water molecule. This intramolecular aminolysis results in a stable six-membered ring structure. pharm.or.jp

High temperatures are a significant factor in promoting this degradation pathway. nih.gov Studies have shown that heating Lisinopril dihydrate leads to a two-step dehydration process, first to a monohydrate and then to an anhydrous form, which subsequently cyclizes to form DKP. pharm.or.jp This thermal-dependent intramolecular cyclization is a major stability concern for the drug substance in its solid state. pharm.or.jp The European Pharmacopoeia lists two diastereomeric diketopiperazine impurities: (S,S,S)-diketopiperazine (Impurity C) and (R,S,S)-diketopiperazine (Impurity D). nih.govresearchgate.net Impurity C can be formed by heating Lisinopril in an n-butanol solution with hydrochloric acid, while Impurity D can be formed through epimerization of Impurity C at even higher temperatures (e.g., 190°C). nih.gov

Intermolecular Condensation Reactions during Synthesis or Storage

Intermolecular condensation presents another pathway for the formation of impurities, particularly those with a true dimer structure. These reactions can occur between two Lisinopril molecules or, more commonly, between a Lisinopril intermediate and an unreacted starting material during synthesis. nih.gov

A notable example is the formation of the "Lisinopril lysine (B10760008) analogue" (N2-(1-Carboxy-3-phenylpropyl)lysyllysine). nih.govresearchgate.net This impurity arises during the synthesis process when unreacted protected lysine remains in the reaction mixture. nih.gov This residual material can then participate in the subsequent condensation steps intended for the synthesis of Lisinopril, leading to the formation of a dimer-like structure where a second lysine-related moiety is attached. nih.gov The control of such impurities relies on ensuring the complete reaction of starting materials and effective purification of intermediates.

The potential for aggregation and self-assembly of Lisinopril molecules in aqueous solutions has also been studied, suggesting that intermolecular interactions, driven by hydrophobic forces between phenylalanine and proline units, can occur at certain concentrations. acs.orgaalto.fireading.ac.uk While this does not directly form a covalent dimer, it indicates a tendency for the molecules to associate, which could be a precursor to condensation reactions under specific storage conditions.

Role of Specific Amino Acid Residues and Functional Groups in Dimerization

The unique structure of Lisinopril, which incorporates L-lysine and L-proline residues, dictates its reactivity and the types of impurities that can form. acs.org

L-Lysine: The lysine residue possesses two amine groups: the alpha-amine involved in the peptide bond with proline, and an epsilon-amine on its side chain. This epsilon-amine is a key functional group that can participate in unwanted side reactions. For instance, in the formation of the lysine analogue impurity, it is the unreacted lysine starting material that condenses with a Lisinopril precursor. nih.gov

L-Proline: The secondary amine of the proline residue is crucial in the intramolecular cyclization that forms diketopiperazines. Its constrained ring structure positions the nitrogen atom appropriately for nucleophilic attack on the preceding carbonyl group of the lysine residue. pharm.or.jp

Carboxyl and Amine Groups: The terminal carboxyl group and the amine groups are the primary sites for condensation reactions. The interplay between these hydrophilic, charged groups and the hydrophobic regions of the molecule (like the phenyl group from the N-carboxyalkyl side chain and the proline ring) drives both desired and undesired reactions. acs.orgaalto.fi

**2.2. Influence of Manufacturing Process Parameters on Impurity Generation

The control of impurity formation is a central challenge in the manufacturing of Lisinopril. patsnap.com Various process parameters can significantly influence the rate and type of impurities generated.

Influence of Manufacturing Process Parameters on Impurity Generation

Impact of Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

The conditions under which synthesis and storage occur play a pivotal role in the stability of Lisinopril and the formation of impurities.

ParameterEffect on Impurity FormationReferences
Temperature Elevated temperatures significantly accelerate the rate of intramolecular dehydration, leading to increased formation of diketopiperazine (DKP) impurities. Heating Lisinopril to 75-80°C promotes DKP formation. nih.govpharm.or.jp
pH Lisinopril is susceptible to degradation under both acidic and alkaline hydrolytic conditions, which can facilitate DKP formation. The pH must be carefully controlled during synthesis and hydrolysis steps, often adjusted to a neutral range (e.g., 5.0-6.0) to isolate the product and minimize degradation. nih.govoup.comgoogle.com
Solvent Systems The choice of solvent can influence reaction pathways. For example, DKP formation has been induced in n-butanol. The use of specific organic solvents and water immiscible solvents is critical during workup and purification to remove impurities. nih.govgoogle.com

Role of Specific Reagents and Catalysts (e.g., Over-hydrogenation by-products)

The reagents and catalysts used in the multi-step synthesis of Lisinopril are potential sources of impurities.

Reagents: Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are used to form the peptide bonds. wipo.intquickcompany.in Incomplete reactions or side reactions involving these powerful reagents can lead to the formation of by-products.

Catalysts: Catalytic hydrogenation is a key step in the synthesis of Lisinopril, often employing catalysts like Raney-Nickel or Palladium on carbon (Pd/C). nih.govquickcompany.in These catalysts, while efficient, can also lead to the formation of specific impurities. A well-documented example is the formation of the "cyclohexyl analogue" (Ph. Eur. Impurity F), which results from the over-hydrogenation of the phenyl ring on the N-carboxyalkyl side chain. nih.govresearchgate.net This side reaction can be controlled by carefully managing the reaction temperature and hydrogen pressure. nih.gov Trace metallic residues from these catalysts can also persist as inorganic impurities if not adequately removed during purification.

Reagent/CatalystAssociated Impurity/By-productControl StrategyReferences
Raney-NickelCyclohexyl Analogue (Impurity F)Control of temperature and hydrogen pressure nih.gov
Rhodium on CarbonCyclohexyl Analogue (Impurity F)Control of reaction time and hydrogen pressure nih.gov
Unreacted Protected LysineLisinopril Lysine AnalogueEnsuring complete reaction; purification of intermediates nih.gov

Forced Degradation Studies and Dimer Formation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. It is a crucial step in developing stability-indicating analytical methods and understanding the degradation pathways of a drug. While specific studies detailing the forced degradation of Lisinopril Dimer Impurity H are not prevalent in public literature, extensive research on the parent drug, Lisinopril, provides valuable insights into the types of degradation that related compounds might undergo. eijas.comeijas.com

Hydrolysis is a common degradation pathway for drugs with labile functional groups, such as esters and amides. Lisinopril has been shown to be susceptible to hydrolysis, particularly under acidic and alkaline conditions. researchgate.netresearchgate.net

Acidic Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl at elevated temperatures), Lisinopril undergoes degradation. researchgate.net Studies have shown that this can lead to the formation of several degradation products. simsonpharma.comresearchgate.net One significant pathway is the hydrolysis of the peptide bond. For instance, drastic acidic hydrolysis (0.1N HCl at 90°C for 4 hours) was shown to produce four distinct degradation products, including 6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid (m/z 309+), which is Lisinopril EP Impurity H itself. researchgate.net

Neutral Hydrolysis: In neutral aqueous solutions, Lisinopril shows greater stability compared to acidic or alkaline conditions, but some degradation still occurs, especially with heat. nih.govoup.com The primary degradation product often identified is a diketopiperazine (DKP) derivative, formed through intramolecular cyclization. researchgate.netnih.gov

Alkaline Hydrolysis: Lisinopril is highly sensitive to alkaline conditions. researchgate.net In the presence of a base (e.g., 0.1 M NaOH), it degrades rapidly, with studies showing nearly 100% degradation within a minute at 25°C. researchgate.netresearchgate.net This environment promotes both hydrolysis of the peptide linkages and potential epimerization at chiral centers.

Table 1: Summary of Lisinopril Degradation under Hydrolytic Stress

Stress Condition Temperature Duration Observed Degradation (%) Primary Degradants Noted Reference
0.1 N HCl 70°C 24 h 11.1% Diketopiperazine (DKP), other products nih.gov
Neutral (Water) 70°C 24 h 6.1% Diketopiperazine (DKP) nih.gov
0.1 N NaOH 70°C 24 h 9.2% Diketopiperazine (DKP), other products nih.gov
0.1 N HCl 90°C 4 h Significant Impurity H and other products researchgate.net

Thermal stress studies evaluate the stability of a drug substance at elevated temperatures. In the solid state, Lisinopril's degradation is influenced by both temperature and humidity.

Studies on the solid-state degradation of Lisinopril in the presence of humidity at temperatures ranging from 343 K to 363 K (70°C to 90°C) have been conducted. The primary degradation product identified under these conditions is the diketopiperazine (DKP) derivative, resulting from an intramolecular cyclization reaction. nih.gov This cyclization is a dehydration process that can be accelerated at high temperatures. nih.gov For example, heating Lisinopril in n-butanol with hydrochloric acid at 80°C is a method used to intentionally synthesize the (S,S,S)-Diketopiperazine impurity. nih.gov Another study involved exposing powdered Lisinopril tablets to dry heat at 105°C for two days, which also led to measurable degradation. eijas.com

Table 2: Thermal Degradation of Lisinopril

Condition Temperature Duration Key Findings Reference
Dry Heat (Solid) 70°C 30 days Lisinopril found to be stable nih.gov
Solid with 76.4% RH 70-90°C Not Specified Formation of DKP derivative; kinetics studied nih.gov
Dry Heat (Solid) 105°C 2 days Degradation observed eijas.com

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. In general, Lisinopril has been found to be relatively stable under photolytic stress conditions as per ICH guidelines. nih.govoup.com However, one study noted that exposure to sunlight (UV) for an extended period (one day) did result in some degradation, though the drug content remained within high limits (97.5-99.1%). ijcrar.com Another study examining Lisinopril dihydrate in solution found it to be less stable under UV light (254 nm) compared to sunlight. scirp.org

Oxidative degradation is tested by exposing the drug to an oxidizing agent, such as hydrogen peroxide (H₂O₂). Lisinopril has demonstrated some susceptibility to oxidative stress. While one study reported it to be stable under oxidative conditions nih.gov, others have shown that degradation does occur. Exposure to 3% H₂O₂ can yield a few well-separated degradation products. researchgate.net Another study noted that while the ACE-inhibiting action of Lisinopril was only slightly reduced after exposure to reactive oxygen species (ROS), it was not completely immune to oxidative degradation.

Kinetic Modeling of Dimer Formation and Stability Prediction

Kinetic modeling uses mathematical models to understand the rate at which a compound degrades and to predict its shelf-life under various conditions. For Lisinopril, kinetic studies have been performed on its degradation in the solid phase, which showed that the presence of moisture can change the kinetic model of degradation. nih.gov

While specific kinetic models for the formation of this compound are not available in the literature, general principles of kinetic modeling for dimer formation are well-established. mdpi.com Such models for protein dimerization, for example, consider mechanisms like induced folding, conformational selection, and rigid docking, with their relative contributions depending on factors like protein concentration. mdpi.com

Predicting the stability of an impurity like this compound would involve:

Identifying Formation Pathways: Determining if it is a process-related impurity or a degradant. A patent for a "lisinopril dimer" suggests it can be prepared via a specific synthetic route, indicating it may be a process-related impurity. google.com

Stress Testing: Performing forced degradation studies on the isolated impurity to understand its intrinsic stability.

Kinetic Analysis: Applying kinetic models (e.g., zero-order, first-order, or more complex models) to the degradation data obtained at different temperatures to calculate activation energy (Ea).

Shelf-Life Prediction: Using the Arrhenius equation to extrapolate the degradation rate at lower, long-term storage temperatures and predict the time it would take for the impurity to reach an unacceptable level.

Given the lack of specific data, one can only infer that the stability of this compound would be influenced by factors similar to those affecting Lisinopril and its other impurities, namely pH, temperature, humidity, and light.

Synthetic Strategies for Lisinopril Dimer Impurity H As a Reference Standard

Laboratory-Scale Synthesis Routes for Dimer Impurity

The creation of Lisinopril (B193118) Dimer Impurity H in a laboratory setting is crucial for generating a reference standard. This allows for the accurate detection and quantification of this impurity in bulk lisinopril. Synthesis strategies generally involve either the final step of a synthesis pathway or the direct coupling of lisinopril-related molecules.

Deprotection Reactions

One patented approach to obtaining the lisinopril dimer involves a deprotection reaction as the final step. In this strategy, a protected precursor of the dimer is synthesized first. The final step is the removal of these protecting groups to yield the target impurity. The synthesis is designed to prepare the lisinopril impurity in significant quantities, which overcomes the challenge of its limited availability from standard lisinopril production batches.

The process involves carrying out a deprotection reaction on a protected dimer intermediate (referred to as formula II in the patent) in the presence of an alkaline reagent, such as an alkali metal hydroxide, in a solvent mixture that includes water and an organic solvent. This method provides a direct route to the final impurity, Lisinopril Dimer Impurity H, facilitating the establishment of analytical methods for quality control.

Condensation and Cyclization Approaches from Lisinopril Intermediates

A more direct and commonly cited laboratory method involves the condensation of lisinopril with a reactive lisinopril intermediate. A patented method describes the synthesis of a lisinopril dimer by reacting lisinopril with lisinopril anhydride. This reaction is typically performed at room temperature overnight. The process involves suspending lisinopril in a mixed solvent system, such as water and an organic solvent like tetrahydrofuran (B95107) (THF) or acetone. A base is added to facilitate the reaction.

Different bases can be employed, leading to varying yields. For instance, using sodium carbonate resulted in a yield of 89.1%, while using triethylamine (B128534) yielded 66.3%. This condensation approach provides a reliable pathway to produce a substantial amount of the dimer impurity for use as a reference standard.

Table 1: Laboratory Synthesis Conditions for this compound via Condensation

Reactant 1 Reactant 2 Base Solvent System Yield Source
Lisinopril Lisinopril Anhydride Sodium Carbonate Water / Tetrahydrofuran (THF) 89.1%
Lisinopril Lisinopril Anhydride Triethylamine Water / Tetrahydrofuran (THF) 66.3%

Purification Methodologies for Isolating Synthetic Impurity Standards (e.g., Preparative HPLC)

Following the synthesis of this compound, a robust purification process is required to isolate the compound to a high degree of purity suitable for a reference standard. The initial work-up typically involves several steps to remove the bulk of unreacted starting materials and reagents. This can include removing the organic solvent under reduced pressure, adjusting the pH of the aqueous solution, and performing a liquid-liquid extraction with a solvent like dichloromethane.

For achieving the high purity required for a reference standard, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is scalable and can be adapted from analytical methods to isolate impurities. The process involves injecting the crude synthetic mixture onto a chromatography column and separating the components based on their affinity for the column's stationary phase and the mobile phase. Researchers have successfully used preparative HPLC with a C18 column and a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) to isolate lisinopril-related impurities. The fractions containing the pure impurity are collected, and the solvent is removed to yield the final, highly purified solid.

Table 2: Example Preparative HPLC Conditions for Lisinopril Impurity Isolation

Parameter Description Source
System Waters 600 semi-preparative HPLC
Column Zorbax C18 (9.4 mm × 250 mm, 5 µm)
Mobile Phase Methanol and Water (5:95, v/v)
Alternate Mobile Phase Linear gradient of water and acetonitrile

Rigorous Structural Confirmation of Synthesized Impurity Standards

Once the this compound has been synthesized and purified, its chemical structure must be unequivocally confirmed. This is a critical step to ensure the material is suitable for use as a reference standard. A combination of spectroscopic techniques is employed for this purpose.

The primary methods for structural elucidation include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, which helps to confirm the molecular formula of the compound. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is essential for determining the precise arrangement and connectivity of atoms within the molecule. FT-IR spectroscopy is used to identify the presence of key functional groups. The combined data from these analytical methods provides the definitive structural proof required for a certified reference standard.

Table 3: Analytical Techniques for Structural Confirmation

Technique Purpose Source
Mass Spectrometry (MS) / HR-MS Confirms molecular weight and elemental composition.
¹H and ¹³C NMR Provides information on the carbon-hydrogen framework and chemical environment of atoms.
2D NMR (e.g., COSY, HMBC) Elucidates the connectivity between atoms in the molecule.
FT-IR Spectroscopy Identifies characteristic functional groups present in the molecule.

Table 4: List of Mentioned Chemical Compounds

Compound Name
Lisinopril
This compound
Lisinopril Anhydride
Tetrahydrofuran
Acetone
Sodium Carbonate
Triethylamine

Advanced Analytical Methodologies for Lisinopril Dimer Impurity H Characterization and Quantification

Chromatographic Techniques for Separation and Detection

The separation of lisinopril (B193118) and its closely related impurities, including the dimeric form, is predominantly achieved through advanced liquid chromatographic techniques. The inherent polarity and potential for multiple ionizable groups in the lisinopril molecule and its impurities necessitate carefully optimized methods to achieve adequate resolution and peak shape.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine quality control and stability testing of lisinopril.

Reversed-phase HPLC is the most common mode of separation for lisinopril and its impurities. The development of a robust RP-HPLC method involves a systematic optimization of several key parameters to ensure the reliable separation of the main active pharmaceutical ingredient (API) from its related substances. researchgate.netresearchgate.net The optimization process often targets critical quality attributes such as resolution between adjacent peaks, peak symmetry (tailing factor), and sensitivity (signal-to-noise ratio). windows.netphenomenex.com

A typical starting point for method development involves screening different stationary phases and mobile phase compositions. For lisinopril, which is a hydrophilic compound, achieving adequate retention on conventional C18 columns can be challenging. researchgate.net Therefore, method development often explores alternative stationary phases and mobile phase additives.

The choice of column chemistry is critical for the successful separation of the lisinopril dimer impurity. While standard C18 columns are widely used, C8 columns have also demonstrated utility in separating lisinopril and its organic impurities. windows.netphenomenex.com The selection between C8 and C18 often depends on the specific impurity profile and the desired retention characteristics.

The mobile phase composition is arguably the most influential factor in achieving the desired separation. A typical mobile phase for lisinopril analysis consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.net The pH of the aqueous buffer is a critical parameter, as it controls the ionization state of the acidic and basic functional groups in lisinopril and its impurities, thereby influencing their retention behavior. The use of ion-pairing reagents can also be employed to improve the retention and peak shape of polar analytes like lisinopril.

ParameterExample Condition 1Example Condition 2
Column Luna 5 µm C8(2)Kinetex 5 µm C8
Mobile Phase A 3.53 g/L Monobasic Sodium Phosphate Dihydrate in water, pH 4.1 with Phosphoric Acid0.02 M Sodium Dihydrogen Phosphate, pH 5.0 with NaOH
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.8 mL/min1.0 mL/min
Detection UV at 210 nmUV at 215 nm
Temperature 45 °CNot specified

This table presents example HPLC conditions based on methods for lisinopril and its impurities. Specific conditions for Lisinopril Dimer Impurity H may require further optimization.

Both isocratic and gradient elution strategies can be employed for the analysis of lisinopril impurities.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analytical run. Isocratic methods are generally simpler, more robust, and require less sophisticated instrumentation. They are well-suited for the analysis of a limited number of compounds with similar polarities. However, for complex samples containing impurities with a wide range of polarities, isocratic elution can lead to long run times and poor peak shapes for late-eluting components.

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, enabling faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. These advantages make UHPLC an attractive technique for the analysis of pharmaceutical impurities. The principles of method development for UHPLC are similar to those for HPLC, but with consideration for the higher pressures and smaller particle sizes involved. The increased efficiency of UHPLC can be particularly beneficial for resolving closely eluting impurities like the lisinopril dimer from the main peak and other related substances.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of unknown impurities.

For an impurity like the lisinopril dimer, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be the gold standard for unambiguous identification.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful tool in proposing a chemical structure. Tandem mass spectrometry (MS/MS) experiments, where the impurity ion is fragmented, can reveal structural information about different parts of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments on an isolated sample of the impurity can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, leading to an unambiguous structure determination. nih.gov

TechniqueInformation Provided
LC-MS Molecular Weight, Fragmentation Pattern
HRMS Elemental Composition
¹H NMR Number and environment of protons
¹³C NMR Number and environment of carbon atoms
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, stereochemistry

This table summarizes the information obtained from various spectroscopic and spectrometric techniques for structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone in the identification and quantification of pharmaceutical impurities due to its high sensitivity and specificity. For a complex molecule like this compound, a multi-faceted MS approach is typically employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules such as peptides and their derivatives, including this compound. In the context of analyzing lisinopril and its impurities, ESI-MS is frequently utilized in positive ion mode, where the basic nitrogen atoms in the structure can be readily protonated to form [M+H]⁺ ions. nih.govekb.eg The high polarity of this compound makes it an ideal candidate for ESI, allowing for its efficient transfer from the liquid phase to the gas phase for mass analysis. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Expected ESI-MS Data for this compound

Ion SpeciesTheoretical m/z
[M+H]⁺ 793.97
[M+Na]⁺ 815.95
[M+2H]²⁺ 397.49
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Analysis and Structural Proposals

Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for the structural elucidation of unknown or poorly characterized impurities. In this technique, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a wealth of information about the molecule's structure, including the sequence of amino acid residues and the nature of the linkages between different structural motifs.

For this compound, MS/MS analysis would be critical in confirming the dimeric structure and the connectivity of the two lisinopril-like monomers. The fragmentation pathways of lisinopril itself are well-understood and typically involve the loss of the proline ring and subsequent cleavages of the peptide backbone. nih.gov By comparing the fragmentation pattern of the dimer impurity to that of lisinopril, analysts can deduce the point of linkage between the two monomeric units. The presence of fragment ions corresponding to both monomeric lisinopril and unique fragments representing the linked entity would provide strong evidence for the proposed dimeric structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion, which is a critical step in the identification of an unknown impurity. For this compound, HRMS would be used to confirm its molecular formula of C₄₂H₆₀N₆O₉. The high resolving power of HRMS instruments also aids in separating the isotopic peaks of the impurity from those of other co-eluting species, leading to a more confident identification. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap-based MS are often employed for this purpose. nih.gov

Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺ C₄₂H₆₁N₆O₉⁺793.4444

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex pharmaceutical impurities. While MS provides information on the mass and elemental composition, NMR reveals the detailed atomic-level structure and connectivity.

1D NMR (¹H-NMR, ¹³C-NMR) for Core Structural Assignment

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the core structure of this compound.

¹H-NMR: The proton NMR spectrum would provide information on the number and types of protons present in the molecule, their chemical environments, and their scalar (J) couplings to neighboring protons. For this compound, the spectrum would be complex, but key regions would be indicative of the phenyl groups, the aliphatic chains of the lysine (B10760008) and proline residues, and the various methine protons. Comparison with the ¹H-NMR spectrum of lisinopril would help to identify the signals corresponding to the monomeric units and to pinpoint structural changes indicative of the dimerization. zju.edu.cnresearchgate.net

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment. For this compound, the ¹³C-NMR spectrum would show signals corresponding to the carbonyl groups of the amide and carboxylic acid functionalities, the aromatic carbons of the phenyl rings, and the aliphatic carbons of the amino acid residues. Again, comparison with the spectrum of lisinopril would be crucial for structural assignment. zju.edu.cn

2D NMR (COSY, TOCSY, HMQC, HMBC, NOESY/ROESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unraveling the complex structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the connectivity of protons along the aliphatic chains of the amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different structural fragments, such as linking the amino acid residues together and identifying the point of dimerization.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and three-dimensional conformation of the molecule. For a complex, flexible molecule like this compound, these experiments would be key to understanding its solution-state structure.

The collective interpretation of these advanced 1D and 2D NMR experiments, often in conjunction with MS data, allows for the unequivocal structural determination of this compound, ensuring the quality and safety of the lisinopril drug product.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scispace.comresearchgate.net When a sample of this compound is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational modes of its functional groups. researchgate.net The resulting FT-IR spectrum is a unique fingerprint of the molecule, showing absorption bands at characteristic wavenumbers. researchgate.net

By analyzing the position, intensity, and shape of these absorption bands, the presence of key functional groups such as carboxyl groups (O-H and C=O stretching), amino groups (N-H stretching and bending), and aromatic rings (C-H and C=C stretching) within the this compound structure can be confirmed. instanano.com This information is vital for confirming the identity of the impurity and complementing data from other analytical techniques like mass spectrometry and NMR.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretchBroad, 2500-3300
C=O stretch1700-1725
Amine N-H stretch (primary)3300-3500 (two bands)
N-H bend1590-1650
Alkane C-H stretch2850-2960
Aromatic Ring C-H stretch3000-3100
C=C stretch1400-1600

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures like pharmaceutical bulk drugs containing impurities. iosrphr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, identification, and quantification of impurities. nih.govactascientific.comresearchgate.net In this method, the sample is first injected into a high-performance liquid chromatography (HPLC) system, where the components, including Lisinopril and its impurities, are separated based on their differential interactions with the stationary and mobile phases. impactfactor.orgresearchgate.net

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of each component. nih.gov Tandem mass spectrometry (MS/MS) further fragments the selected ions, generating a characteristic fragmentation pattern that can be used to elucidate the structure of the impurity. nih.gov This technique is particularly valuable for identifying unknown impurities and for creating a comprehensive impurity profile of the drug substance. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for On-line Structural Confirmation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. iosrphr.orgnih.gov This allows for the on-line acquisition of NMR spectra of compounds as they elute from the chromatography column. iosrphr.org

For the analysis of this compound, LC-NMR can provide unambiguous structural confirmation without the need for isolating the impurity. iosrphr.orgzju.edu.cn After chromatographic separation, the peak corresponding to the dimer impurity can be directed into the NMR spectrometer. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can then be performed to obtain detailed structural information, confirming the connectivity of atoms within the molecule. nih.govresearchgate.net

Validation of Analytical Methods for this compound Quantification

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. gavinpublishers.comresearchgate.net For the quantification of this compound, the validation process must demonstrate that the method is specific, selective, accurate, precise, and linear over the expected concentration range.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the main drug substance. gavinpublishers.com Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. gavinpublishers.com

To demonstrate the specificity and selectivity of a method for this compound, a series of experiments are conducted. This typically involves analyzing a placebo (containing all formulation components except the active ingredient), the active pharmaceutical ingredient (Lisinopril), and samples spiked with known amounts of the dimer impurity and other potential impurities. The method is considered specific and selective if the peak corresponding to this compound is well-resolved from other peaks in the chromatogram and if its quantification is not affected by the presence of these other components. researchgate.net Stress testing of the drug substance under various conditions (e.g., heat, light, acid/base hydrolysis, oxidation) can also be performed to generate potential degradation products and demonstrate that the method can separate the dimer impurity from these newly formed compounds. gavinpublishers.com

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

The validation of an analytical method for this compound involves establishing key performance parameters to ensure reliable and accurate measurements. These parameters include linearity, range, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. This is a critical parameter for the accurate quantification of this compound. The linearity of the method is typically evaluated by analyzing a series of solutions containing the impurity at different concentrations. The range of the analytical method is the interval between the upper and lower concentration limits for which the method has been demonstrated to be linear, accurate, and precise.

For the determination of this compound, a stock solution of the impurity reference standard is prepared and then diluted to create at least five different concentration levels. These solutions are then analyzed, and the peak areas are plotted against the corresponding concentrations. The linearity is assessed by the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These limits are crucial for controlling trace-level impurities like this compound.

The LOD and LOQ can be determined using several methods, including the signal-to-noise ratio method, where the LOD is typically established at a signal-to-noise ratio of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

The following table provides illustrative data for the linearity, range, LOD, and LOQ for the analysis of this compound.

ParameterResult
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL

Note: The data presented in this table is illustrative and based on typical values for the analysis of pharmaceutical impurities. Specific values for this compound would be determined during method validation in a laboratory setting.

Accuracy, Precision, and Robustness Assessment

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to the reliability of a quantitative method for impurities.

Accuracy is typically assessed by performing recovery studies. This involves adding a known amount of the this compound reference standard to a sample matrix and analyzing the spiked sample. The percentage of the impurity that is recovered is then calculated.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-assay precision) is assessed by analyzing multiple replicates of a sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is determined by varying factors such as the day of analysis, the analyst, and the instrument. Reproducibility is assessed through inter-laboratory trials. The precision is usually expressed as the relative standard deviation (RSD) of the measurements.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these variations on the analytical results is then assessed.

The following table presents illustrative data for the accuracy, precision, and robustness assessment for the analysis of this compound.

ParameterLevelAcceptance CriteriaResult
Accuracy (Recovery) Low (80%)90-110%98.5%
Medium (100%)90-110%101.2%
High (120%)90-110%99.8%
Precision (RSD) Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
Robustness Mobile Phase pH (±0.2)System suitability passesComplies
Column Temperature (±5°C)System suitability passesComplies
Flow Rate (±0.1 mL/min)System suitability passesComplies

Note: The data presented in this table is illustrative and based on typical values for the analysis of pharmaceutical impurities. Specific values for this compound would be determined during method validation in a laboratory setting.

Impurity Profiling and Regulatory Compliance in Pharmaceutical Development

Principles of Impurity Profiling for Lisinopril (B193118) Dimer Impurity H in Drug Substances and Products

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance or drug product. nih.govconicet.gov.ar For Lisinopril Dimer Impurity H, this process is fundamental to ensuring the quality and safety of lisinopril. The profiling encompasses all potential organic and inorganic impurities, including starting materials, by-products from synthesis, and degradation products that may form during manufacturing or upon storage. conicet.gov.arich.org

The primary goals of impurity profiling for this compound are:

Quality Control: To ensure the purity of the lisinopril active pharmaceutical ingredient (API) and the final drug product by monitoring and controlling the levels of this specific dimer.

Process Optimization: To understand the formation pathways of the dimer, which can help in optimizing the synthesis and formulation processes to minimize its presence. nih.gov

Safety Assurance: To assess the potential risk associated with the impurity by keeping its levels below qualified safety thresholds. nih.gov

Regulatory Compliance: To meet the strict requirements set by regulatory authorities like the International Conference on Harmonisation (ICH), the U.S. Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).

A comprehensive impurity profile for this compound is established during the pharmaceutical development process and is maintained throughout the product's lifecycle. It serves as a fingerprint of the drug substance and product, ensuring batch-to-batch consistency.

Adherence to International Conference on Harmonisation (ICH) Guidelines

The ICH has developed a set of guidelines that are widely adopted by regulatory authorities globally. ich.org The Q3 series of guidelines specifically addresses impurities in new drug substances and products. ich.orgpremier-research.com

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgslideshare.neteuropa.eu This guideline is directly applicable to the control of this compound in the lisinopril API. europa.eu

Key requirements under ICH Q3A(R2) include:

Identification of Impurities: Manufacturers are required to identify any impurity present at a level above the identification threshold. ich.org The process involves summarizing the actual and potential impurities that are most likely to arise during synthesis, purification, and storage. ich.org

Reporting of Impurities: All impurities present at levels greater than the reporting threshold must be reported in the registration application. ich.org

Setting Acceptance Criteria: Specifications for a new drug substance should include a list of impurities, including specified identified impurities, specified unidentified impurities, and any unspecified impurity with an acceptance criterion of not more than the identification threshold. ich.org

ICH Q3B(R2) is a complementary guideline to ICH Q3A(R2) and focuses on impurities that are classified as degradation products in new drug products. europa.eueuropa.euich.org this compound can be a degradation product, forming during the shelf-life of the lisinopril tablets or due to interaction with excipients. europa.eu

Key considerations under ICH Q3B(R2) include:

Degradation Profile: Manufacturers must summarize the degradation products observed during the manufacturing and stability studies of the new drug product. europa.euich.org

Reporting and Identification: Similar to Q3A, this guideline sets thresholds for reporting and identifying degradation products. ich.org Any degradation product observed during stability studies at a recommended storage condition should be identified if present above the identification threshold. ich.org

Qualification of Impurities: Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual degradation product at the specified level. europa.euslideshare.net If the level of a degradation product exceeds the qualification threshold, its safety must be justified. europa.eu

The ICH establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. pda.org These thresholds ensure that the patient's exposure to any given impurity is limited to a safe level. For lisinopril, with a typical maximum daily dose of up to 40 mg, the thresholds from ICH Q3A(R2) and Q3B(R2) apply.

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold0.05%
Identification Threshold0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold0.15% or 1.0 mg per day intake (whichever is lower)

Data sourced from ICH Q3A(R2) Guidance. pda.org

Compliance with Pharmacopoeial Standards (e.g., USP, European Pharmacopoeia) for Dimer Impurity Control

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for drug substances and products. uspbpep.comcbg-meb.nl These standards include specific tests and acceptance criteria for impurities.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for Lisinopril Dihydrate specifies limits for several related substances, designated as Impurities A, B, C, D, E, and F. uspbpep.com While this compound is not explicitly listed among these specified impurities in the general monograph, any unspecified impurity would be controlled under a general limit for "any other impurity" and "total impurities". The disregard limit is typically set at 0.05%. uspbpep.com For specified impurities like A, B, C, D, E, and F, the limit is often set at 0.3% for each. uspbpep.com

United States Pharmacopeia (USP): The USP monograph for Lisinopril and Lisinopril Tablets also outlines tests for organic impurities. windows.netdrugfuture.com Similar to the Ph. Eur., it sets limits for known and unknown impurities. The methods are designed to separate lisinopril from its potential impurities effectively. windows.net

Compliance with these pharmacopoeial standards is mandatory for a product to be marketed in the respective regions. The limits for impurities are established based on safety data and manufacturing process capabilities. geneesmiddeleninformatiebank.nl

Analytical Strategy for Monitoring Dimer Formation During Synthesis and Shelf-Life

A robust analytical strategy is essential for monitoring and controlling the formation of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. walshmedicalmedia.comresearchgate.net

The analytical strategy involves several key stages:

Method Development and Validation: A specific and sensitive HPLC method must be developed to separate this compound from lisinopril and other related substances. The method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

In-Process Controls: During the synthesis of lisinopril, in-process controls are implemented to monitor the formation of the dimer impurity at critical steps. This allows for adjustments to be made to the process parameters to minimize its formation.

Release Testing: The final lisinopril drug substance and drug product are tested for the dimer impurity to ensure they meet the established specifications before being released for distribution.

Stability Studies: Long-term stability studies are conducted under various environmental conditions (e.g., temperature, humidity) to monitor the formation of the dimer impurity over the product's shelf-life. This data is crucial for establishing the product's expiry date and recommended storage conditions. geneesmiddeleninformatiebank.nl

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be used for the initial identification and structural characterization of unknown impurities like the dimer. scribd.comtsijournals.com

Future Research Directions and Methodological Advancements

Novel Spectroscopic and Chromatographic Innovations for Enhanced Impurity Analysis

The detection and quantification of pharmaceutical impurities heavily rely on chromatographic and spectroscopic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are considered highly evolved methods for identifying organic impurities. apacsci.com For lisinopril (B193118) and its impurities, a variety of analytical methods have been employed, including HPLC, GC-MS, and LC-MS. researchgate.netwalshmedicalmedia.comnih.gov

Future advancements are likely to focus on enhancing the sensitivity, selectivity, and speed of these methods. Innovations in column technology, such as the use of smaller particles and novel stationary phases, can lead to improved resolution and faster analysis times in HPLC. rroij.com The development of two-dimensional liquid chromatography (2D-LC) offers a powerful approach to resolving complex mixtures and detecting trace-level impurities that may co-elute in traditional one-dimensional separations.

In the realm of spectroscopy, advancements in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal. numberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the confident identification of unknown impurities. apacsci.com Techniques like tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are invaluable for structural elucidation by providing detailed fragmentation patterns of impurities like those found in lisinopril. nih.govacademax.com Future research may involve the broader application of ambient ionization techniques, which allow for the direct analysis of samples with minimal preparation, potentially accelerating the impurity profiling process.

NMR spectroscopy, while a powerful tool for definitive structure confirmation, is often limited by its lower sensitivity compared to MS. conicet.gov.ar The development of cryogenically cooled probes and higher field magnets continues to push the boundaries of NMR sensitivity. Furthermore, the use of hyphenated techniques like LC-NMR and LC-MS-NMR, which combine the separation power of chromatography with the structural elucidation capabilities of NMR and MS, will likely see increased use for the comprehensive characterization of complex impurity profiles. researchgate.net

Computational Chemistry Approaches for Predicting Dimer Formation Mechanisms and Structural Attributes

Computational chemistry offers a powerful and cost-effective means to investigate the formation of impurities and predict their properties. For Lisinopril Dimer Impurity H, computational models can be employed to understand the reaction pathways leading to its formation. Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states and reaction energies involved in the dimerization of lisinopril, providing insights into the likelihood of different formation mechanisms under various conditions. researchgate.net

Molecular dynamics simulations can be used to study the conformational landscape of lisinopril and its dimer, identifying the most stable structures and their interactions with the surrounding environment. nih.gov These simulations can also shed light on the physical and chemical properties of the impurity, such as its solubility and potential to interact with biological targets. Such computational studies have been used to investigate the conformational equilibrium of lisinopril itself. researchgate.net

By predicting the spectroscopic properties of potential impurity structures, such as their NMR and IR spectra, computational chemistry can aid in the identification of unknown impurities detected during analysis. This synergy between experimental data and computational prediction can significantly accelerate the structure elucidation process.

Development of Green Analytical Chemistry Methods for this compound Testing

The principles of green chemistry are increasingly being applied to analytical methodologies to reduce their environmental impact. This involves minimizing the use of hazardous solvents, reducing energy consumption, and generating less waste.

For the analysis of lisinopril and its impurities, several "green" methods have been explored. pensoft.netpensoft.net One approach involves the use of environmentally friendly mobile phases in HPLC, such as replacing toxic organic solvents like acetonitrile (B52724) with greener alternatives like ethanol (B145695) or using supercritical fluid chromatography (SFC), which utilizes compressed carbon dioxide as the primary mobile phase. apacsci.com

Spectrophotometric methods that use aqueous media and avoid the use of organic solvents are also being developed for the determination of lisinopril. pensoft.netpensoft.netjfda-online.com For instance, a method based on the reaction of lisinopril with ninhydrin (B49086) in an aqueous medium has been reported. jfda-online.com Another eco-friendly method utilizes cloud point extraction for the spectrophotometric determination of lisinopril. researchgate.net

Future research in this area will focus on the miniaturization of analytical systems, such as the development of microfluidic devices (lab-on-a-chip), which can perform analyses using significantly smaller volumes of samples and reagents. apacsci.com The development of portable analytical devices could also offer more accessible and economical solutions for impurity testing. apacsci.com

Application of Chemometric and Advanced Data Analysis Techniques in Impurity Profiling

The large and complex datasets generated by modern analytical instruments, particularly with hyphenated techniques, require advanced data analysis methods for effective interpretation. biomedres.us Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in impurity profiling. researchgate.net

Principal Component Analysis (PCA) and cluster analysis can be used to compare the impurity profiles of different batches of a drug substance, helping to identify variations in the manufacturing process. researchgate.net These techniques can reveal patterns and relationships within the data that may not be apparent from simple visual inspection of chromatograms or spectra.

Q & A

Q. How is Lisinopril Dimer Impurity H identified and quantified in pharmaceutical formulations?

Methodological Answer: Identification typically employs High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD). For quantification, validated HPLC methods are optimized using parameters such as column type (C18), mobile phase (e.g., acetonitrile-phosphate buffer), and gradient elution to separate the impurity from the active pharmaceutical ingredient (API) and other related substances . Method validation follows ICH Q2(R2) guidelines, including specificity, linearity, and accuracy testing via spiking studies with synthesized impurity standards .

Q. What regulatory thresholds apply to this compound in drug substances?

Methodological Answer: Thresholds are guided by ICH Q3A, which classifies impurities based on daily dose and toxicity. For genotoxic impurities, limits align with the Threshold of Toxicological Concern (TTC; e.g., 1.5 μg/day). Analytical methods must demonstrate sensitivity to detect impurities at ≤ 0.1% of the API concentration. USP general chapters <1086> and <467> provide additional criteria for elemental impurities and residual solvents .

Q. What synthetic pathways lead to the formation of this compound?

Methodological Answer: The dimer forms via intermolecular reactions during API synthesis, such as incomplete purification of intermediates, side reactions between free amino groups, or oxidative coupling under acidic conditions. Process-related impurities can be traced using reaction mass spectrometry (RMS) to map byproduct formation kinetics .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR; 1H, 13C) and high-resolution MS (HRMS) are used for structural elucidation. Comparative analysis with a chemically synthesized reference standard (e.g., TRC-L469015) is critical for confirming stereochemical configuration and fragmentation patterns .

Q. What are the toxicological considerations for setting acceptable limits of this compound?

Methodological Answer: Toxicity assessments follow ICH S9 guidelines, including Ames tests for mutagenicity and in vitro micronucleus assays. Acceptable limits are derived from No Observed Adverse Effect Levels (NOAELs) in preclinical studies, adjusted by safety margins .

Advanced Research Questions

Q. What challenges arise in developing stability-indicating methods for this compound under forced degradation conditions?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) require method robustness to resolve co-eluting degradation products. Challenges include maintaining peak purity (>99%) and avoiding on-column degradation. Hyphenated techniques like LC-MS/MS or LC-NMR are used to track degradation pathways and validate method specificity .

Q. How can co-eluting impurities be resolved when analyzing this compound using chromatographic techniques?

Methodological Answer: Co-elution is addressed through mobile phase optimization (e.g., ion-pair reagents like heptafluorobutyric acid), column temperature modulation, or switching to UPLC with sub-2μm particles. Orthogonal methods, such as hydrophilic interaction chromatography (HILIC), may improve separation of polar degradation products .

Q. What strategies minimize the formation of this compound during API synthesis?

Methodological Answer: Process optimization includes controlling reaction pH (<5 to prevent amine dimerization), reducing residual solvents (e.g., dimethylformamide), and implementing real-time process analytical technology (PAT) to monitor intermediate purity. Recrystallization with anti-solvents (e.g., ethyl acetate) can selectively remove dimeric byproducts .

Q. How do environmental factors influence the long-term stability of this compound in solid-state formulations?

Methodological Answer: Solid-state stability is assessed via accelerated stability studies (40°C/75% RH) and dynamic vapor sorption (DVS) analysis. Moisture-sensitive formulations require excipient screening (e.g., silica-based desiccants) and packaging in foil-laminated blisters to mitigate hydrolysis .

Q. What computational modeling approaches predict the degradation behavior of this compound in aqueous solutions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model hydrolysis kinetics, while molecular dynamics simulations predict aggregation tendencies. These are validated against experimental data from pH-stress studies and Arrhenius plots to extrapolate shelf-life under varying storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.